

Application Notes and Protocols: Studying the Effects of the S 16924 Enantiomer

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Compound of Interest

Compound Name: (Rac)-S 16924

Cat. No.: B15578292

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Introduction

S 16924, chemically identified as the (R)-enantiomer of 2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone, is a novel antipsychotic agent with a distinct pharmacological profile.^{[1][3]} Extensive research has characterized S 16924 as a potent serotonin (5-HT)_{1A} receptor partial agonist with additional antagonist properties at other monoaminergic receptors, drawing comparisons to atypical antipsychotics like clozapine.^{[1][3]} ^[4] This document provides a detailed overview of the pharmacological effects of S 16924, including its receptor binding affinities, functional activities, and in vivo effects, based on published preclinical studies.

Disclaimer: While S 16924 is a chiral molecule, publicly available scientific literature primarily focuses on the (R)-enantiomer. Despite extensive searches, no pharmacological data for the corresponding (S)-enantiomer was found. Therefore, this document details the effects of the single, pharmacologically active (R)-enantiomer, S 16924.

Data Presentation

Table 1: Receptor Binding Affinity of S 16924

This table summarizes the binding affinities (K_i , nM) of S 16924 for various human (h) and native receptors, providing a comparative view with clozapine and haloperidol.

Receptor	S 16924 (Ki, nM)	Clozapine (Ki, nM)	Haloperidol (Ki, nM)	Reference
hDopamine D2	Modest Affinity	Modest Affinity	High Affinity	[3]
hDopamine D3	Modest Affinity	Modest Affinity	High Affinity	[3]
hDopamine D4	High Affinity (5-fold > D2/D3)	High Affinity	---	[3]
hSerotonin 5-HT1A	High Affinity	---	Inactive	[3]
hSerotonin 5-HT2A	Marked Affinity	Marked Affinity	---	[3]
hSerotonin 5-HT2C (INI isoform)	8.28 (pKi)	8.04 (pKi)	<6.0 (pKi)	[2]
hMuscarinic M1	>1000	4.6	>1000	[1]
Histamine H1	158	5.4	453	[1]

Table 2: In Vivo Pharmacological Effects of S 16924

This table presents the in vivo effects of S 16924 in various animal models, highlighting its potential antipsychotic and extrapyramidal side effect profile in comparison to clozapine and haloperidol.

Model / Effect	S 16924	Clozapine	Haloperidol	Reference
Antipsychotic-like Activity				
Inhibition of Apomorphine-induced Climbing (ID50, mg/kg, s.c.)	0.96	1.91	0.05	[3]
Inhibition of DOI-induced Head-Twitches (ID50, mg/kg)	0.15	0.04	0.07	[1]
Inhibition of Phencyclidine-induced Locomotion (ID50, mg/kg)	0.02	0.07	0.08	[1]
Extrapyramidal Side Effect Profile				
Induction of Catalepsy	Not induced (≥80.0 mg/kg)	Not induced (≥80.0 mg/kg)	Induced (0.04-0.63 mg/kg)	[1]
Inhibition of Haloperidol-induced Catalepsy (ID50)	3.2	5.5	---	[1]
Other In Vivo Effects				
Prolactin Level Increase	4-fold (2.5-40.0 mg/kg)	3-fold (10.0-40.0 mg/kg)	24-fold (0.01-0.16 mg/kg)	[1]
Inhibition of Raphe Neuron	Potent	Weak	Weak	[3]

Firing

Increase in Frontocortical Dopamine Levels	Dose-dependent	Selective increase	Modest, non-selective increase	[3]
Reduction in Frontocortical 5-HT Levels	Dose-dependent	Little influence	Little influence	[3]

Experimental Protocols

Protocol 1: Receptor Binding Affinity Assay

Objective: To determine the affinity of S 16924 for various monoaminergic receptors.

Methodology:

- Membrane Preparation:
 - Utilize cell lines (e.g., CHO cells) stably expressing the human cloned receptor of interest (e.g., hD2, hD3, hD4, h5-HT1A, h5-HT2A, h5-HT2C).
 - Alternatively, use native rodent brain tissue homogenates for specific receptor binding.
- Radioligand Binding Assay:
 - Incubate prepared membranes with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).
 - Add increasing concentrations of S 16924 (or comparator compounds) to compete with the radioligand for receptor binding.
 - Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

- Wash the filters to remove non-specific binding.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis:
 - Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from total binding.
 - Determine the IC₅₀ value (concentration of the drug that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
 - Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of S 16924 at G-protein coupled receptors.

Methodology:

- Membrane Preparation:
 - Prepare membranes from cells expressing the receptor of interest as described in Protocol 1.
- [³⁵S]GTPγS Binding Assay:
 - Incubate the membranes in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of S 16924.
 - To test for antagonist activity, perform the incubation in the presence of a known agonist for the receptor.
- Incubation and Termination:

- Incubate the mixture at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration as described in Protocol 1.
- Data Analysis:
 - Measure the amount of [³⁵S]GTPyS bound to the membranes.
 - An increase in [³⁵S]GTPyS binding indicates agonist activity, while inhibition of agonist-stimulated binding indicates antagonist activity. Partial agonism is characterized by a submaximal stimulation compared to a full agonist.

Protocol 3: In Vivo Microdialysis in Freely Moving Rats

Objective: To assess the effect of S 16924 on extracellular levels of neurotransmitters in specific brain regions.

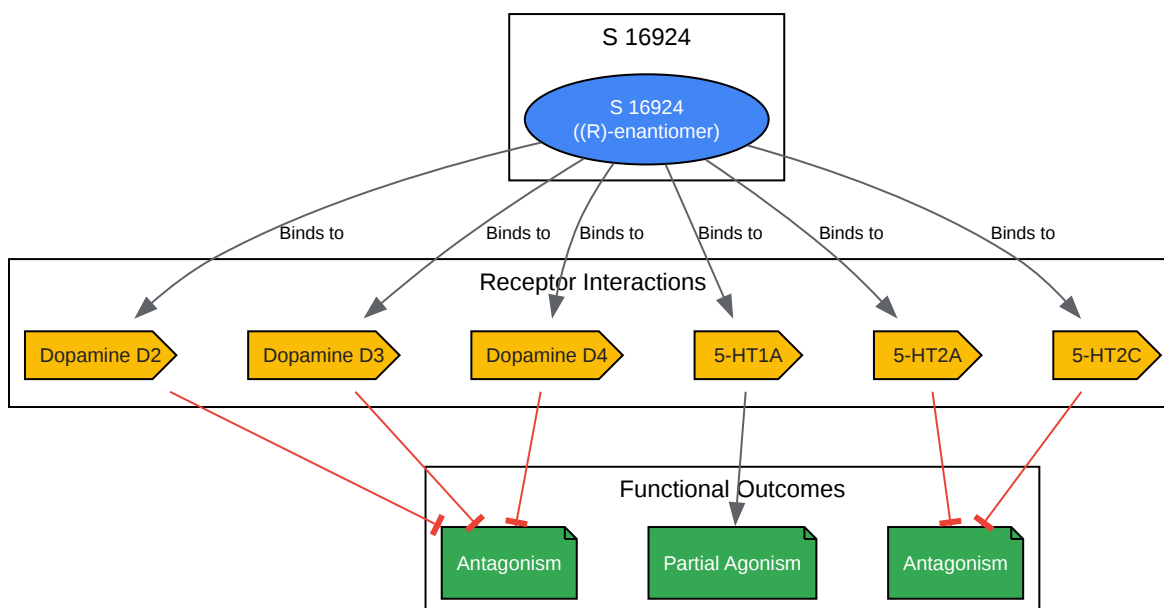
Methodology:

- Surgical Implantation:
 - Anesthetize adult male rats and stereotactically implant a microdialysis guide cannula into the brain region of interest (e.g., frontal cortex, striatum, nucleus accumbens).
 - Allow animals to recover from surgery.
- Microdialysis Procedure:
 - On the day of the experiment, insert a microdialysis probe into the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes).
- Drug Administration and Sample Collection:
 - After collecting baseline samples, administer S 16924 (or vehicle/comparator drugs) via the desired route (e.g., subcutaneous).

- Continue collecting dialysate samples for several hours post-administration.
- Neurochemical Analysis:
 - Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Data Analysis:
 - Express neurotransmitter concentrations as a percentage of the baseline levels for each animal.
 - Compare the effects of S 16924 with vehicle and other reference compounds.

Visualizations

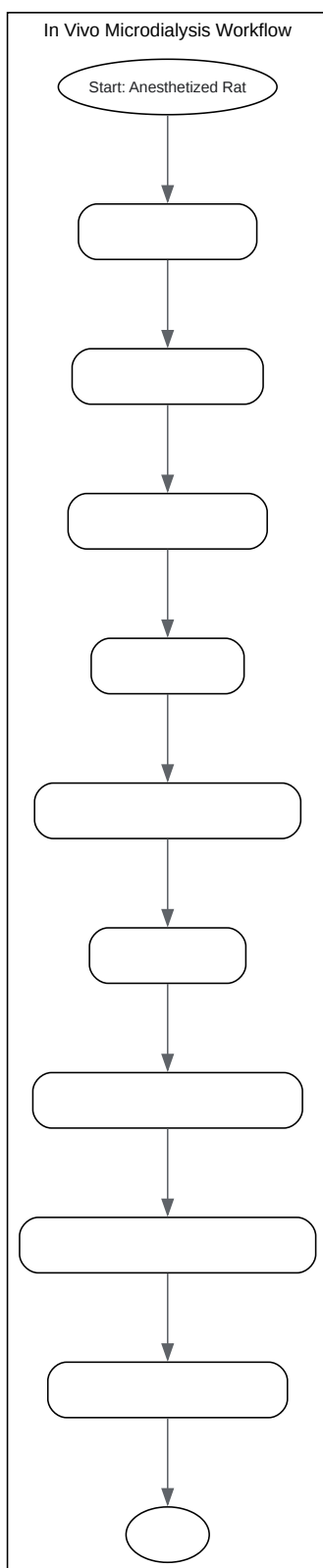
Signaling Pathway of S 16924 at Key Receptors



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Caption: Receptor binding and functional activity of S 16924.

Experimental Workflow for In Vivo Microdialysis



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Caption: Workflow for in vivo microdialysis experiments.

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